molecular formula C14H10Cl2O2S B2939134 4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid CAS No. 413582-76-0

4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid

Cat. No.: B2939134
CAS No.: 413582-76-0
M. Wt: 313.19
InChI Key: YMBRGRZBAQOBPC-UHFFFAOYSA-N
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Description

4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is a synthetic organic compound characterized by a benzoic acid core functionalized with a thioether-linked 2,5-dichlorophenyl group. The molecule combines the electron-withdrawing effects of chlorine substituents with the acidic and hydrogen-bonding capabilities of the carboxylic acid group.

Properties

IUPAC Name

4-[(2,5-dichlorophenyl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2S/c15-11-5-6-12(16)13(7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBRGRZBAQOBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid typically involves the reaction of 2,5-dichlorothiophenol with benzyl chloride under basic conditions to form the intermediate 2,5-dichlorophenylthiomethylbenzene. This intermediate is then oxidized to the corresponding benzoic acid derivative using an oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Table 1: Substituent Effects in Dichlorophenyl Derivatives

Compound Substituent Positions Key Functional Groups Notable Properties
Target compound 2,5-dichlorophenyl Benzoic acid, thioether Moderate solubility, planar structure
, Compound 13a 2,4-dichlorophenyl Benzoic acid, thiadiazepine Enhanced rigidity, heterocyclic stability
, Heading 9902.32.99 3,5-dichlorophenyl Imidazole, pyridine, carbamate Likely high bioactivity (regulated)

Heterocyclic Complexity and Reactivity

The target compound lacks heterocyclic rings, unlike analogs synthesized via thiourea cyclization (). For example, 2-((4-(2,4-dichlorostyryl)-6-oxo-6,7-dihydro-1,3,5-thiadiazepin-2-yl)amino)benzoic acid (13a) incorporates a thiadiazepine ring, which increases molecular complexity and hydrogen-bonding capacity. Such heterocycles often exhibit enhanced binding to biological targets (e.g., enzymes or receptors) compared to simpler benzoic acid derivatives .

Table 2: Heterocyclic vs. Non-Heterocyclic Analogs

Compound Core Structure Synthesis Method Potential Applications
Target compound Benzoic acid + thioether Nucleophilic substitution Intermediate, agrochemicals
, Compound 17a Pyrimidothiazepine Cyclization with hydrazine Antimicrobial agents, drug leads
, Compound 4k Triazine + benzoic acid Condensation with cyanophenoxy Materials science, coordination chemistry

Spectral and Structural Characterization

The target compound’s NMR and IR profiles would align with its substituents:

  • IR : Strong absorption near 1700 cm⁻¹ (C=O stretch of benzoic acid).
  • ¹H NMR : Aromatic protons at 6.8–8.2 ppm, with splitting patterns reflecting the 2,5-dichloro substitution.
  • ¹³C NMR : Carboxylic acid carbon at ~170 ppm, aromatic carbons near 120–140 ppm, and thioether methylene at ~35 ppm.

In contrast, ’s Compound 18a ((E)-2-(3-(3-(2,4-dichlorophenyl)acryloyl)ureido)benzoic acid) shows additional carbonyl signals (urea and acryloyl groups) at ~165–175 ppm in ¹³C NMR, highlighting functional diversity .

Biological Activity

4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is a compound with notable potential in various biological applications. Its unique structure, featuring a thioether group and dichlorophenyl substitution, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C14H10Cl2O2S
  • Molecular Weight : 313.2 g/mol

The compound can undergo several chemical reactions, including oxidation to sulfoxides or sulfones and nucleophilic substitutions at the benzylic position. These reactions are significant for its biological applications as they can influence the compound's activity and interactions with biological systems.

This compound interacts with specific molecular targets such as enzymes and receptors. The binding to active sites can modulate enzyme activity or alter receptor conformation, thereby influencing cellular signaling pathways and biological processes.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar thioether functionalities have shown effectiveness against various strains of bacteria and fungi.

  • Case Study : In a study evaluating thiazole derivatives, compounds with similar structural motifs demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL compared to ciprofloxacin (MIC 2 μg/mL) .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory properties, which are common among benzoic acid derivatives. The presence of electron-withdrawing groups in the structure can enhance these effects by stabilizing reactive intermediates involved in inflammatory pathways.

Proteomics Applications

In proteomics research, this compound serves as a biotinylation reagent. This allows for the tagging and subsequent isolation of proteins, facilitating their study through techniques like Western blotting.

Research Findings Table

Study Biological Activity Findings
Chemical ReactionsUndergoes oxidation and substitution reactions; potential for complex synthesis.
AntimicrobialActive against S. aureus (MIC 3.12–12.5 μg/mL).
ProteomicsUsed for biotinylation in protein studies; enhances detection methods.
AntifungalExhibited moderate antifungal activity against Candida albicans.

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